Core Sulfonamide Affinity: Imidazole vs. Thiophene/Benzene Sulfonamide Baseline
The 1‑methyl‑1H‑imidazole‑4‑sulfonamide core of the target compound provides a defined affinity baseline toward carbonic anhydrase II. In direct SPR measurement, the unsubstituted core fragment (BDBM36003) displays a Kd of 35.3 µM (kon = 4.65 × 10³ M⁻¹s⁻¹, koff = 0.164 s⁻¹) at pH 7.4 [REFS‑1]. In contrast, the thiophene‑2‑sulfonamide analog (CAS 2177366‑33‑3) replaces the imidazole ring with a thiophene, abolishing the nitrogen‑based hydrogen‑bond acceptor and thereby predicted to reduce carbonic anhydrase affinity. No experimental Kd is available for the thiophene analog, but class‑level SAR indicates that imidazole‑4‑sulfonamides consistently outperform thiophene sulfonamides in CA II binding due to the additional imidazole‑Zn²⁺ coordination potential [REFS‑2].
| Evidence Dimension | Carbonic anhydrase II binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd predicted to be ≤ 35 µM based on core fragment; no direct experimental data available |
| Comparator Or Baseline | 1‑Methyl‑1H‑imidazole‑4‑sulfonamide (core fragment, CAS 111124‑90‑4): Kd = 35.3 µM; Thiophene‑2‑sulfonamide analog (CAS 2177366‑33‑3): no CA II data reported |
| Quantified Difference | Imidazole‑4‑sulfonamide core contributes ≥ 10‑fold affinity advantage over thiophene‑sulfonamide in published CA II series (class‑level SAR) |
| Conditions | SPR biosensor (Biacore T100), pH 7.4, 2 °C for core fragment |
Why This Matters
For screens targeting carbonic anhydrase isoforms, the imidazole‑4‑sulfonamide core offers a measurable affinity advantage over thiophene‑sulfonamide analogs, making it the preferred scaffold for CA‑focused hit identification.
- [1] BindingDB. BDBM36003: 1-methyl-1H-imidazole-4-sulfonamide Kd = 35.3 µM for bovine CA II; SPR assay, pH 7.4. Deposited 2000‑08‑01. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Review establishing imidazole‑sulfonamide SAR for CA isoform inhibition. View Source
